molecular formula C12H16O3 B2670298 3-[2-(Propan-2-yl)phenoxy]propanoic acid CAS No. 844849-89-4

3-[2-(Propan-2-yl)phenoxy]propanoic acid

Cat. No.: B2670298
CAS No.: 844849-89-4
M. Wt: 208.257
InChI Key: FHVPBNGWHCBGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is also known by its IUPAC name, 3-(2-isopropylphenoxy)propanoic acid . This compound is a member of the carboxylic acid family and is characterized by the presence of a phenoxy group substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Propan-2-yl)phenoxy]propanoic acid typically involves the reaction of 2-isopropylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(Propan-2-yl)phenoxy]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The phenoxy group plays a crucial role in binding to the active sites of enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Propan-2-yl)phenoxy]acetic acid
  • 3-[2-(Propan-2-yl)phenoxy]butanoic acid
  • 3-[2-(Propan-2-yl)phenoxy]pentanoic acid

Uniqueness

3-[2-(Propan-2-yl)phenoxy]propanoic acid is unique due to its specific substitution pattern and the presence of both phenoxy and isopropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-(2-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVPBNGWHCBGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CC(C)c1ccccc1OCCC(=O)OC(C)(C)C
Quantity
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reactant
Reaction Step One
Name
Quantity
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reactant
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Synthesis routes and methods II

Procedure details

3-(2-Isopropylphenoxy)propionic acid tert-butyl ester (10) (4.3 g) was dissolved in dichloromethane (40 mL), and to the mixture was added trifluoroacetic acid (4 mL). The reaction mixture was stirred at room temperature for 3 h, and evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1) to obtain the compound (11) 3.14 g.
Name
3-(2-Isopropylphenoxy)propionic acid tert-butyl ester
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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